N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Catalog No.
S12133019
CAS No.
M.F
C21H20N2O3
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(napht...

Product Name

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H20N2O3/c1-25-19-11-10-15(12-20(19)26-2)14-22-23-21(24)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14H,13H2,1-2H3,(H,23,24)/b22-14+

InChI Key

MMJUJYOIYOJEPL-HYARGMPZSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a chemical compound characterized by its unique structure, which includes a hydrazide functional group linked to a naphthalene moiety and a dimethoxyphenyl group. Its molecular formula is C21H20N2O3C_{21}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 348.4 g/mol . The compound is notable for its potential applications in medicinal chemistry and material science due to its interesting electronic properties and biological activities.

Typical of hydrazides, such as:

  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide group can hydrolyze to yield the corresponding carboxylic acid.
  • Oxidation: The presence of methoxy groups may allow for oxidation reactions, potentially modifying the electronic properties of the compound.

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exhibits various biological activities, including:

  • Antimicrobial Properties: Some derivatives of acetohydrazides have shown effectiveness against bacterial strains.
  • Antioxidant Activity: The compound's structure suggests potential antioxidant properties, which are beneficial in combating oxidative stress.
  • Anticancer Activity: Research indicates that similar compounds may inhibit cancer cell proliferation, making this compound a candidate for further investigation in cancer therapy .

The synthesis of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves:

  • Formation of Hydrazone: Reacting 3,4-dimethoxybenzaldehyde with 2-(naphthalen-1-yl)acetohydrazide under acidic conditions to form the hydrazone linkage.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity.

This method can be adapted based on the availability of starting materials and desired purity levels .

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.
  • Material Science: Its unique electronic properties may be harnessed in organic electronics or photonic devices.
  • Chemical Research: It can be used as a building block for synthesizing more complex organic molecules in research settings .

Similar compounds include:

  • N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
    • Structure includes ethoxy groups instead of methoxy groups.
    • Potentially different solubility and reactivity profiles.
  • N'-(3,4-dimethoxybenzylidene)-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]acetohydrazide
    • Contains a tetrazole ring which may enhance biological activity.
    • Offers different pharmacological properties compared to the target compound.
  • N'-(4-chlorophenyl)-2-acetohydrazide
    • Lacks the naphthalene moiety but shares the acetohydrazide framework.
    • May have distinct antimicrobial properties.

Uniqueness

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific combination of methoxy substitution and naphthalene structure, which may confer unique electronic properties and biological activities not present in other similar compounds. This combination could lead to novel applications in both medicinal chemistry and materials science .

Multi-Step Synthesis Approaches for Naphthalene-Derived Hydrazones

The synthesis of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves three key stages:

  • Precursor Synthesis: Preparation of 2-(naphthalen-1-yl)acetohydrazide.

    • Step 1: Esterification of naphthalen-1-yl acetic acid with methanol under acidic conditions to form methyl 2-(naphthalen-1-yl)acetate.
    • Step 2: Hydrazinolysis of the ester using hydrazine hydrate to yield 2-(naphthalen-1-yl)acetohydrazide. This step requires refluxing in ethanol with acetic acid as a catalyst.
  • Hydrazone Formation: Condensation of the hydrazide with 3,4-dimethoxybenzaldehyde.

    • Step 3: Refluxing the hydrazide with 3,4-dimethoxybenzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the Schiff base. The reaction proceeds via nucleophilic addition of the hydrazide’s amine group to the aldehyde’s carbonyl, followed by dehydration to yield the (E)-configured hydrazone.
  • Purification: Recrystallization from ethanol or dichloromethane to isolate the pure product.

StepReagents/ConditionsYieldKey Observations
1Naphthalen-1-yl acetic acid, MeOH, H₂SO₄, reflux~85%Esterification efficiency depends on catalyst concentration.
2Hydrazine hydrate, EtOH, acetic acid, reflux~78%Prolonged reflux (>12 hrs) improves conversion.
33,4-Dimethoxybenzaldehyde, EtOH, acetic acid, 4–6 hrs~65%Acid catalysis accelerates imine formation.

Data synthesized from

Reaction Optimization Techniques for Imine Bond Formation

The hydrazone synthesis is sensitive to reaction parameters, necessitating systematic optimization:

Solvent Selection

Ethanol is preferred for its ability to dissolve both hydrazide and aldehyde reactants while facilitating reflux conditions. Polar aprotic solvents (e.g., DMF) reduce reaction rates due to poor solubility of the naphthalene moiety.

Catalyst Systems

Glacial acetic acid (1–2 mol%) acts as a mild acid catalyst, protonating the aldehyde carbonyl to enhance electrophilicity. Strong acids (e.g., HCl) risk side reactions, such as naphthalene ring sulfonation or demethylation of the 3,4-dimethoxyphenyl group.

Thermodynamic vs. Kinetic Control

Reactions at 60–80°C favor the thermodynamically stable (E)-isomer, while higher temperatures (>100°C) may lead to isomerization or decomposition.

ParameterOptimal ConditionImpact on Yield
Temperature70–80°CMaximizes (E)-selectivity
CatalystAcetic acid (1 mol%)Accelerates imine formation
Reaction Time4–6 hrsPrevents over-oxidation

Optimized conditions derived from

Scalability Challenges in Aromatic Substitution Reactions

Scaling up the synthesis poses challenges due to the aromatic nature of intermediates:

  • Heat Transfer Limitations:

    • Naphthalene derivatives exhibit high melting points (e.g., 2-(naphthalen-1-yl)acetohydrazide: ~140°C), complicating heating in bulk reactors.
    • Microreactor systems improve heat control but require specialized equipment.
  • Byproduct Management:

    • Competing aldol condensations between aldehyde molecules reduce yield in large batches.
    • Use of excess aldehyde (1.2–1.5 equiv) suppresses side reactions.
  • Purification Difficulties:

    • Recrystallization from ethanol becomes inefficient for >100 g batches due to solubility limits.
    • Alternative methods (e.g., column chromatography) increase costs and processing time.
ScaleYieldKey Challenge
Laboratory (10–50 g)65–78%Easy purification via recrystallization
Pilot (100–500 g)55–65%Heat distribution in stirred tanks
Industrial (1–10 kg)50–58%Solvent recovery and waste management

Data extrapolated from

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

348.14739250 g/mol

Monoisotopic Mass

348.14739250 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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